molecular formula C25H14F3N7O6 B2944259 N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 306766-04-1

N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2944259
CAS No.: 306766-04-1
M. Wt: 565.425
InChI Key: CGJCIHCKVKRYCR-UHFFFAOYSA-N
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Description

N-[4-(3,5-Dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 306765-93-5) is a triazolopyrimidine derivative with a molecular formula of C25H15N6O4F3 and a molecular weight of 520.42 g/mol . Its structure features:

  • A triazolo[1,5-a]pyrimidine core, a heterocyclic scaffold known for diverse bioactivities.
  • A 3,5-dinitrophenoxy substituent at the 4-position of the phenyl ring, providing strong electron-withdrawing effects.
  • A phenyl group at the 5-position and a trifluoromethyl group at the 7-position, enhancing lipophilicity and metabolic stability.
  • A carboxamide linkage, which may facilitate hydrogen bonding in biological targets.

Triazolopyrimidines are widely explored in agrochemical and pharmaceutical research due to their structural versatility.

Properties

IUPAC Name

N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14F3N7O6/c26-25(27,28)21-13-20(14-4-2-1-3-5-14)30-24-31-22(32-33(21)24)23(36)29-15-6-8-18(9-7-15)41-19-11-16(34(37)38)10-17(12-19)35(39)40/h1-13H,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJCIHCKVKRYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14F3N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazolopyrimidine class, which is known for diverse biological activities. The structural formula can be represented as follows:

C19H14F3N5O5\text{C}_{19}\text{H}_{14}\text{F}_3\text{N}_5\text{O}_5

Structural Features

  • Dinitrophenoxy group : Enhances biological activity through electron-withdrawing effects.
  • Trifluoromethyl group : Contributes to lipophilicity and potential bioactivity.
  • Triazole ring : Known for its role in various pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. For instance, a related compound exhibited significant antiproliferative effects against breast cancer cell lines MDA-MB-231 and MCF-7 with IC50 values of 17.83 μM and 19.73 μM respectively .

Comparative Antitumor Activity Table

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-231TBDTBD
Related CompoundMDA-MB-23117.83
Related CompoundMCF-719.73

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Triazolopyrimidines have demonstrated moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus fumigatus .

Antimicrobial Activity Table

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

The mechanism by which this compound exerts its biological effects is thought to involve interference with DNA replication and repair processes. The presence of the triazole moiety is crucial for this activity, as it allows for interactions with nucleic acids.

Study on Antitumor Effects

In a recent study published in May 2023, a series of triazolopyrimidine derivatives were synthesized and evaluated for their antitumor properties. The findings indicated that compounds with structural similarities to this compound exhibited promising results against various cancer cell lines .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of triazolo derivatives against mycobacterial strains. The results showed that certain derivatives demonstrated significant inhibitory effects on Mycobacterium smegmatis, suggesting the potential for further development in treating mycobacterial infections .

Chemical Reactions Analysis

Functionalization at the C-2 Position

The C-2 carboxamide group is introduced via coupling reactions. Key steps include:

  • Carboxylic Acid Activation : The intermediate 5-phenyl-7-(trifluoromethyl)- triazolo[1,5-a]pyrimidine-2-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) .

  • Amide Bond Formation : The acyl chloride reacts with 4-(3,5-dinitrophenoxy)aniline in dichloromethane (DCM) with a base (e.g., DIPEA or pyridine) to yield the target compound .

Table 1: Reaction Conditions for Amide Coupling

ReagentSolventBaseTemperatureYieldSource
4-(3,5-Dinitrophenoxy)anilineDCMDIPEART75–85%

Key Stability and Reactivity Insights

  • Hydrolytic Stability : The trifluoromethyl group at C-7 enhances electron-withdrawing effects, stabilizing the triazolo[1,5-a]pyrimidine core against hydrolysis .

  • Nitro Group Reactivity : The 3,5-dinitrophenoxy moiety may undergo reduction under catalytic hydrogenation conditions, but this has not been explicitly reported for this compound .

Derivatization Potential

The compound’s structure allows further modifications:

  • Nitro Reduction : The dinitrophenoxy group could be reduced to diamines for additional functionalization .

  • Cross-Coupling Reactions : Halogenation at C-6 (if introduced) would enable Suzuki or Sonogashira couplings .

Synthetic Challenges

  • Regioselectivity : Ensuring proper substitution at C-5 and C-7 requires precise control of cyclocondensation conditions .

  • Solubility Issues : The trifluoromethyl and dinitrophenoxy groups reduce solubility in polar solvents, necessitating DMF or DCM for reactions .

Comparative Reaction Yields

Table 2: Yields for Critical Synthetic Steps

StepYield (%)Key FactorSource
Cyclocondensation70–90Choice of β-diketone
Carboxylic Acid Chloride85–95Excess SOCl₂, reflux
Amide Coupling75–85Base selection (DIPEA > pyridine)

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound (306765-93-5) C25H15N6O4F3 520.42 3,5-dinitrophenoxy, phenyl, trifluoromethyl Agrochemical, pharmaceutical
N-(4-Chlorophenyl)-5-(4-methylphenyl)-... (310451-48-0) C21H18ClF3N4O 434.84 4-chlorophenyl, 4-methylphenyl, trifluoromethyl, tetrahydropyrazolo ring Pharmaceutical
N-[3,5-Difluoro-4-(trifluoromethyl)phenyl]-... C14H7F8N5 453.24 3,5-difluorophenyl, trifluoromethyl, methyl Agrochemical
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-... (492457-39-3) C27H24F2N6O2 502.51 Benzyl, 4-methoxyphenyl, difluoromethyl Pharmaceutical
N-[3-(Aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-... C17H16F2N6O2S 406.42 Tetrahydrobenzothienyl, difluoromethyl, carboxamide Pharmaceutical

Functional Group Analysis

Electron-Withdrawing Groups

  • The 3,5-dinitrophenoxy group in the target compound provides stronger electron-withdrawing effects compared to chlorophenyl (310451-48-0) or difluorophenyl (C14H7F8N5) groups . This may enhance reactivity in herbicidal or antimicrobial applications, as nitro groups are linked to oxidative stress in biological systems .
  • Trifluoromethyl substituents (present in the target compound and 310451-48-0) improve lipophilicity and resistance to metabolic degradation, a critical feature in agrochemical design .

Carboxamide Linkages

  • In contrast, sulfonamide groups (e.g., flumetsulam) are more rigid and may limit conformational flexibility .

Pharmacological and Agrochemical Implications

Agrochemical Potential

  • The target compound’s nitro groups and trifluoromethyl substituent align with structural motifs in herbicides like flumetsulam . Its larger molecular weight (520.42 vs. 453.24 for C14H7F8N5) may improve soil persistence but reduce mobility .

Pharmaceutical Potential

  • The difluoromethyl group in 492457-39-3 and the tetrahydrobenzothienyl moiety in C17H16F2N6O2S suggest applications in kinase inhibition or antimicrobial activity. However, the target compound’s nitro groups may confer cytotoxicity, limiting therapeutic use without further optimization .

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